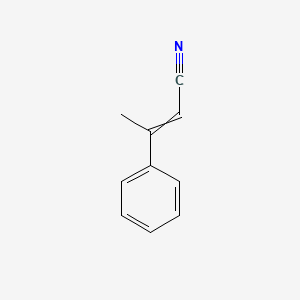

3-phenylbut-2-enenitrile

Description

Significance and Research Context of α,β-Unsaturated Nitriles

α,β-Unsaturated nitriles are crucial intermediates in the synthesis of a wide array of organic compounds. fiveable.me Their importance stems from the electrophilic nature of the β-carbon and the versatility of the nitrile group, which can be transformed into various functionalities.

Key areas where α,β-unsaturated nitriles are significant include:

Heterocyclic Chemistry: They are pivotal in the synthesis of nitrogen-containing heterocycles like pyridines and pyrroles through cycloaddition and nucleophilic addition reactions. fiveable.me

Natural Product and Pharmaceutical Synthesis: The structural motif of α,β-unsaturated nitriles is found in numerous natural products and is a key component in the synthesis of pharmaceuticals. For instance, they are precursors to N-15 atom-labeled rilpivirine, an anti-HIV drug. fiveable.mersc.org

Multicomponent Reactions: These compounds are valuable substrates in multicomponent reactions, allowing for the rapid assembly of complex molecular architectures from simple starting materials.

Versatile Intermediates: The nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloadditions, making α,β-unsaturated nitriles highly adaptable synthetic intermediates. mdpi.com

The development of new synthetic methods for α,β-unsaturated nitriles, such as those involving solid/liquid heterogeneous medium, highlights their ongoing importance in organic chemistry. tandfonline.com

Overview of Key Synthetic Challenges and Opportunities related to 3-phenylbut-2-enenitrile (B6260871)

The synthesis and application of this compound present specific challenges and opportunities for organic chemists, particularly concerning stereoselectivity and reactivity.

Synthetic Challenges:

Stereoselectivity: The synthesis of this compound often results in a mixture of (E) and (Z) isomers. mdpi.com Developing methods that selectively produce one isomer over the other is a significant challenge. acs.org For example, a one-pot sequential hydroformylation/Knoevenagel reaction has been developed for the synthesis of (Z)-α,β-unsaturated nitriles with high stereoselectivity. acs.org

Reaction Control: The high reactivity of the conjugated system can lead to undesired side reactions, such as polymerization or multiple additions. Controlling the reaction conditions to favor the desired product is crucial.

Purification: Separating the desired product from starting materials, byproducts, and isomeric mixtures can be challenging and often requires chromatographic techniques. mdpi.comduq.edu

Synthetic Opportunities:

Stereoselective Synthesis: The development of stereoselective methods for the synthesis of this compound and its derivatives is an active area of research. Chelation-controlled conjugate addition-alkylation reactions have shown promise in generating tri- and tetra-substituted alkenenitriles with high stereochemical fidelity. duq.edu Photocatalytic methods are also being explored for the E → Z isomerization of polarized alkenes, including derivatives of this compound. acs.orgthieme-connect.de

Domino and Cascade Reactions: this compound and its derivatives are excellent substrates for domino and cascade reactions, where multiple bonds are formed in a single operation. For instance, a Pd(II)-catalyzed domino C–H addition/Heck reaction has been used for the stereoselective synthesis of 3-alkylideneoxindoles. rsc.org

Functionalization: The presence of both a phenyl group and a nitrile group offers multiple sites for further functionalization, allowing for the creation of a diverse range of complex molecules. For example, 2-benzoyl-3-phenylbut-2-enenitrile has been used in a [4+2] benzannulation reaction to synthesize polyfunctional benzenes. rsc.org

Biocatalysis: Enzymes, such as ene-reductases, are being investigated for the asymmetric bioreduction of α,β-unsaturated nitriles, offering a green and highly selective synthetic route. researchgate.net However, the (E)-isomer of this compound has shown resistance to reduction by some ene-reductases. ucl.ac.uk

Table 1: Selected Synthetic Methods for this compound and its Derivatives

| Reaction Type | Reagents and Conditions | Product(s) | Yield | Key Features | Reference(s) |

| Knoevenagel Condensation | Acetophenone (B1666503), Cyanoacetic acid, Piperidine (B6355638) | (E/Z)-3-Phenylbut-2-enenitrile | Not specified | Standard method for α,β-unsaturated nitrile synthesis | acs.org |

| Chelation-Controlled Conjugate Addition-Alkylation | γ-Hydroxy alkynenitrile, Grignard reagents, t-BuLi | Trisubstituted alkenenitriles | 60% | High stereoselectivity | duq.edu |

| Microwave-Mediated Synthesis | α,β-unsaturated this compound, NH₄OAc, DMF-DMA | Substituted enaminonitrile | 92% (E/Z mixture) | Environmentally benign, rapid reaction rates | mdpi.com |

| Photocatalytic E → Z Isomerization | (E)-3-Phenylbut-2-enenitrile, Photocatalyst, UV light (402 nm) | (Z)-3-Phenylbut-2-enenitrile | Z:E up to 91:9 | High Z-selectivity | acs.orgthieme-connect.de |

| [4+2] Benzannulation | 2-Benzoyl-3-phenylbut-2-enenitrile, Cinnamaldehyde (B126680), NaOH | Polyfunctionalized benzene | up to 94% | Metal-free, mild conditions | rsc.org |

| Pd(II)-Catalyzed Domino Reaction | 3-Alkylideneoxindole, this compound derivative | (E)-4-((E)-1-Methyl-2-oxoindolin-3-ylidene)-4-phenylbut-2-enenitrile | 57% | High regio- and stereoselectivity | rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C10H9N |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3-phenylbut-2-enenitrile |

InChI |

InChI=1S/C10H9N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7H,1H3 |

InChI Key |

TZRCAFZIOSMMHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylbut 2 Enenitrile and Its Analogues

Classical and Contemporary Synthetic Approaches

The synthesis of α,β-unsaturated nitriles, including 3-phenylbut-2-enenitrile (B6260871), is a significant endeavor in organic chemistry, providing key intermediates for various pharmaceuticals and fine chemicals. nih.govresearchgate.net Classical and contemporary methods offer a range of strategies to access these valuable compounds.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a cornerstone reaction in the formation of carbon-carbon bonds, often employed for synthesizing α,β-unsaturated compounds. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step. wikipedia.orgsigmaaldrich.com In the context of this compound synthesis, this typically involves the reaction of a ketone, such as acetophenone (B1666503), with a compound containing an active methylene (B1212753) group, like cyanoacetic acid or its derivatives, in the presence of a basic catalyst. wikipedia.org

The choice of catalyst is crucial; weakly basic amines like piperidine (B6355638) are often used to avoid the self-condensation of the carbonyl compound. wikipedia.org The reaction proceeds through the formation of a β-hydroxy nitrile intermediate, which then undergoes dehydration to yield the final α,β-unsaturated nitrile. sigmaaldrich.com For instance, the condensation of 2-(4,5-dihydro-4-oxathiazol-2-yl)acetonitrile with acetophenone under solvent-free conditions has been reported to produce a derivative of this compound. researchgate.net

Modern variations of the Knoevenagel condensation aim for milder conditions and improved efficiency. The use of solid/liquid heterogeneous systems with catalysts like potassium carbonate can afford high yields of α,β-unsaturated nitriles by minimizing side reactions such as aldol (B89426) condensation. tandfonline.com Furthermore, the development of bifunctional catalysts, such as metal-organic frameworks (MOFs) with both Lewis acid and basic sites, has shown promise in activating the carbonyl group and deprotonating the active methylene compound simultaneously, leading to efficient condensation under mild conditions. nih.gov

Table 1: Examples of Knoevenagel Condensation for Enenitrile Synthesis

| Carbonyl Compound | Active Methylene Compound | Catalyst | Product | Reference |

|---|---|---|---|---|

| Acetophenone | 2-(4,5-Dihydro-4-oxathiazol-2-yl)acetonitrile | - (Solvent-free) | 2-(4,5-Dihydro-4-oxathiazol-2-yl)-3-phenylbut-2-enenitrile | researchgate.net |

| Benzaldehyde | Malononitrile (B47326) | Amino-bifunctional frameworks | Benzylidene malononitrile | nih.gov |

| Various Aldehydes | Acetonitrile (B52724) | K2CO3 | α,β-Unsaturated nitriles | tandfonline.com |

Wittig-type Reactions in Enenitrile Synthesis

The Wittig reaction and its modifications are powerful tools for alkene synthesis, including the formation of α,β-unsaturated nitriles. researchgate.netorganic-chemistry.org This reaction involves the interaction of a phosphonium (B103445) ylide with an aldehyde or ketone. researchgate.net For the synthesis of enenitriles, a cyanomethyl-substituted phosphonium ylide is typically employed.

One of the challenges in Wittig reactions for α,β-unsaturated nitrile synthesis is controlling the stereoselectivity, as they often produce a mixture of (E) and (Z) isomers. researchgate.net However, advancements have been made to improve stereocontrol. For example, the use of α-cyano-α-hypervalent iodine phosphonium ylides in a tandem nucleophilic substitution-Wittig reaction has been shown to produce (E)-α-halo-α,β-unsaturated nitriles with good stereoselectivity. arkat-usa.org

Environmentally benign approaches have also been developed, such as conducting one-pot Wittig reactions in aqueous media. researchgate.net These methods can provide α,β-unsaturated nitriles in good yields and with varying E:Z isomer ratios. researchgate.net An alternative, the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) carbanions, is also a common strategy for producing α,β-unsaturated nitriles, often favoring the formation of the (E)-isomer.

Table 2: Wittig-type Reactions for the Synthesis of α,β-Unsaturated Nitriles

| Carbonyl Compound | Ylide/Reagent | Conditions | Product Stereoselectivity | Reference |

|---|---|---|---|---|

| Aldehydes | Bromoacetonitrile, PPh3, LiOH | Refluxing water with LiCl | E:Z ratios from 100:0 to 55:45 | researchgate.net |

| Aldehydes | α-Cyano-α-hypervalent iodine phosphonium ylide | CH2Cl2, room temperature | Predominantly (E)-isomer | arkat-usa.org |

| Aldehydes | (Cyanomethyl)phosphonates (HWE) | Various | Typically (E)-selective | - |

Dehydration Routes to Enenitriles

The dehydration of β-hydroxy nitriles presents a direct route to α,β-unsaturated nitriles. libretexts.orglibretexts.org These β-hydroxy nitrile precursors can be synthesized through various methods, including the addition of cyanide to epoxides or the reaction of aldehydes and ketones with a cyanide source. libretexts.orgchemguide.co.uk The addition of hydrogen cyanide to aldehydes or ketones, often performed using a mixture of sodium or potassium cyanide and a weak acid, yields hydroxynitriles (formerly cyanohydrins). chemguide.co.uk

Once the β-hydroxy nitrile is obtained, dehydration can be achieved using a variety of dehydrating agents. libretexts.org Common reagents for this transformation include phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). libretexts.orgchemguide.co.uk For instance, heating a solid mixture of a primary amide with phosphorus(V) oxide results in dehydration to the corresponding nitrile. libretexts.orgchemguide.co.uk While this is a general method for nitrile synthesis, the dehydration of isolated β-hydroxy nitriles specifically leads to the formation of the carbon-carbon double bond in the α,β-position.

Enzymatic dehydration has also emerged as a green alternative. Aldoxime dehydratases (Oxds) can catalyze the dehydration of aldoximes to nitriles under mild conditions. nih.govmdpi.com This biocatalytic approach avoids the use of harsh and toxic chemical reagents. nih.gov

Stereoselective Synthesis of this compound Isomers

Achieving control over the geometric configuration (E/Z isomerism) of the double bond is a critical aspect of modern organic synthesis. For this compound and its analogues, several stereoselective methods have been developed.

Photocatalytic Isomerization for Geometric Control

Photocatalysis offers a powerful method for the E → Z isomerization of polarized alkenes, including α,β-unsaturated nitriles. acs.orgnih.gov This approach is inspired by the biological process of retinal isomerization in the mammalian visual cycle. acs.orgnih.gov By using an inexpensive, organic photocatalyst like riboflavin (B1680620) (vitamin B2) and irradiating with UV light (e.g., 402 nm), the thermodynamically more stable (E)-isomer can be converted to the less stable (Z)-isomer with high selectivity. acs.orgnih.gov

The mechanism involves the photoexcitation of the catalyst, which then transfers energy to the (E)-alkene, leading to a twisted excited state that can relax to either isomer. acs.org The selectivity for the (Z)-isomer is influenced by factors such as the polarization of the alkene and the activation barriers for the isomerization of each isomer. acs.org For (Z)-3-phenylbut-2-enenitrile, this method has been shown to achieve a Z:E ratio of 91:9. acs.org The reaction is sensitive to oxygen, with its exclusion significantly accelerating the isomerization. acs.org

Table 3: Photocatalytic E → Z Isomerization of α,β-Unsaturated Nitriles acs.org

| Substrate (E-isomer) | Photocatalyst | Wavelength | Z:E Ratio |

|---|---|---|---|

| This compound | (-)-Riboflavin (5 mol%) | 402 nm | 91:9 |

| Cinnamonitrile derivatives | (-)-Riboflavin (5 mol%) | 402 nm | Up to 99:1 |

Chelation-Controlled Conjugate Addition Methodologies

Chelation-controlled conjugate addition reactions provide a stereoselective route to tri- and tetrasubstituted alkenenitriles. duq.edu This strategy often involves the addition of an organometallic reagent, such as a Grignard reagent, to an alkynenitrile bearing a coordinating group, typically a hydroxyl group. duq.edunih.gov

The process begins with the deprotonation of the hydroxyl group and the alkyne, followed by the conjugate addition of the Grignard reagent to the carbon-carbon triple bond. This addition is directed by the formation of a cyclic magnesium chelate, which controls the stereochemical outcome of the reaction. duq.edu Subsequent protonation or alkylation of the resulting intermediate anion stereoselectively yields the desired trisubstituted alkenenitrile. duq.edu For example, the reaction of γ-hydroxybutynenitrile with Grignard reagents, followed by trapping with an aldehyde like benzaldehyde, can produce highly substituted enenitriles with defined stereochemistry. nih.gov This method is particularly valuable for synthesizing sterically hindered alkenes that are challenging to obtain through other routes. duq.edu

Table 4: Chelation-Controlled Synthesis of Substituted Enenitriles duq.edunih.gov

| Alkynenitrile Substrate | Reagent 1 | Reagent 2 | Product Type |

|---|---|---|---|

| γ-Hydroxybutynenitrile | Grignard Reagent | H+ | Trisubstituted Alkenenitrile |

| γ-Hydroxybutynenitrile | Grignard Reagent | Benzaldehyde | Tetrasubstituted Alkenenitrile |

Asymmetric Bioreduction Strategies of α,β-Unsaturated Nitriles

The asymmetric bioreduction of α,β-unsaturated nitriles presents an environmentally friendly and highly selective method for producing optically active saturated nitriles. This approach often utilizes enzymes, particularly enoate reductases, to achieve high yields and enantioselectivities.

Enoate reductases, belonging to the 'Old Yellow Enzyme' (OYE) family, are flavoproteins that catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.gov These enzymes have been successfully employed for the reduction of a variety of α,β-unsaturated compounds, including nitriles. researchgate.netcas.cn The substrate scope of these enzymes is broad, encompassing α,β-unsaturated aldehydes, ketones, nitroalkenes, and carboxylic acid derivatives. researchgate.netcas.cn

A study utilizing commercially available enoate reductases (EREDs) demonstrated the conversion of a series of α,β-unsaturated nitriles into their corresponding optically active products with high yields and enantiomeric excesses (ee) of up to 99%. researchgate.net Notably, all tested enzymes exhibited (R)-selectivity for several substrates. nih.gov The reduction of complex nitrile-containing molecules, which are considered "borderline" substrates due to the only slight activation of the double bond by the nitrile group, has also been achieved successfully. nih.gov

The cofactor for these enzymatic reductions is typically a nicotinamide (B372718) such as NADPH. researchgate.netresearchgate.net Efficient cofactor regeneration systems are crucial for the practical application of these biocatalytic reductions. Systems involving glucose dehydrogenase (GDH), glucose-6-phosphate dehydrogenase (G6PDH), and formate (B1220265) dehydrogenase (FDH) are commonly used to regenerate the expensive NADPH cofactor, making the process more economically viable. nih.gov

Enantioselective Catalysis for β-Chiral Nitriles

The synthesis of β-chiral nitriles is of significant interest as these compounds are valuable building blocks for various pharmaceuticals and biologically active molecules. Enantioselective catalysis provides a direct and efficient route to these chiral molecules.

One prominent method involves the copper-catalyzed conjugate reduction of α,β-unsaturated nitriles. A combination of copper(II) acetate (B1210297) and a chiral phosphine (B1218219) ligand, such as Josiphos, has been shown to be effective for this transformation. thieme-connect.de This system utilizes an inexpensive hydrosilane, like polymethylhydrosiloxane (B1170920) (PMHS), as the stoichiometric reducing agent. The reaction proceeds with high enantioselectivity, providing β-chiral nitriles in good yields. For instance, the enantioselective reduction of (E)-3-phenylbut-2-enenitrile was a key reaction in the optimization of this method. thieme-connect.de

Another approach is the enantioselective cyanation of epoxides to produce chiral β-hydroxy nitriles. acs.orgbohrium.com This biocatalytic strategy can employ halohydrin dehalogenases (HHDHs) to catalyze the regio- and enantioselective ring-opening of various epoxides with a cyanide source. acs.orgbohrium.com Through enzyme screening and protein engineering, this method has been applied to a range of aryl, alkyl, and spiro epoxides, affording the corresponding chiral β-hydroxy nitriles with excellent optical purities (up to >99% ee). acs.orgbohrium.com

Furthermore, chiral copper(II) complexes have been utilized for the asymmetric boron conjugate addition to α,β-unsaturated nitriles in water. beilstein-journals.org This "green" catalytic system, consisting of Cu(OAc)2 and a chiral 2,2′-bipyridine ligand, facilitates β-borylation with subsequent protonation, leading to high catalytic activity. The resulting chiral β-boryl nitriles can be oxidized to the corresponding β-hydroxy nitriles, which are versatile synthetic intermediates. beilstein-journals.org

Modern Catalytic Transformations for this compound Derivatives

Recent advancements in catalysis have led to the development of novel and efficient methods for the synthesis and transformation of this compound and its derivatives. These methods often offer advantages in terms of selectivity, reaction conditions, and environmental impact.

Copper-Catalyzed Approaches

Copper catalysis has proven to be a versatile tool for the synthesis and functionalization of derivatives of this compound.

One significant application is the enantioselective conjugate reduction of α,β-unsaturated nitriles. A catalyst system comprising copper(II) acetate and a chiral ligand like Josiphos, in the presence of a hydrosilane, effectively reduces compounds such as (E)-3-phenylbut-2-enenitrile to the corresponding β-chiral nitrile with high enantioselectivity. thieme-connect.de This method is notable for its use of a stable copper(II) precatalyst and an inexpensive reducing agent. thieme-connect.de

Copper catalysts are also employed in the cyanomethylation of imines and α,β-alkenes using acetonitrile or its derivatives. researchgate.netnih.gov This approach provides an efficient route to arylacrylonitriles and β,γ-unsaturated nitriles. The reactions are typically catalyzed by simple copper salts like Cu(OAc)2 or CuCl and can tolerate a variety of functional groups, leading to products in good to excellent yields. researchgate.netnih.gov For example, the reaction of (1-bromovinyl)benzene with α-iodo-acetonitrile in the presence of a copper catalyst yielded 4-bromo-4-phenylbut-3-enenitrile. nih.gov

Furthermore, copper(II) complexes with chiral ligands have been used for the asymmetric β-borylation of α,β-unsaturated nitriles in aqueous media. beilstein-journals.org This method offers a green and efficient pathway to chiral β-boryl nitriles, which can be further transformed into other valuable chiral compounds. beilstein-journals.org

Enoate Reductase (ERED) Biocatalysis

Enoate reductases (EREDs), also known as Old Yellow Enzymes (OYEs), are flavin-dependent enzymes that catalyze the asymmetric reduction of the C=C double bond in activated alkenes. nih.govnih.gov This biocatalytic approach has been extensively applied to the synthesis of chiral compounds, including the reduction of α,β-unsaturated nitriles. researchgate.netcas.cn

The substrate scope of EREDs is broad and includes α,β-unsaturated aldehydes, ketones, nitro compounds, and nitriles. researchgate.netcas.cnnih.gov Although α,β-unsaturated nitriles are sometimes considered "borderline" substrates, their reduction using EREDs has been successfully demonstrated, yielding optically active nitriles with high enantioselectivity (up to 99% ee). nih.govresearchgate.net Commercially available EREDs have been shown to convert a range of α,β-unsaturated nitriles to their (R)-enantiomers. nih.govresearchgate.net

The catalytic cycle of EREDs requires a nicotinamide cofactor, typically NADPH, as a hydride source. researchgate.netresearchgate.net For preparative-scale synthesis, in situ cofactor regeneration systems are essential to make the process economically feasible. nih.gov The reduction is highly selective for the C=C double bond, leaving other functional groups such as aldehydes untouched. nih.gov EREDs are found in various organisms, including bacteria, fungi, and plants. researchgate.netcas.cn

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Reference |

| α,β-Unsaturated Nitriles | ERED 101-114 | (R)-Nitriles | Up to 99% | researchgate.net |

| (E)-3-phenylbut-2-enenitrile | Cu(OAc)2/(R)-(S)-Josiphos | (R)-3-phenylbutanenitrile | 96% | thieme-connect.de |

| Cinnamonitrile | Cu(OAc)2/Chiral Bipyridine | (R)-3-hydroxy-3-phenylpropanenitrile | 82% | beilstein-journals.org |

Microwave-Assisted and Catalyst-Free Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.org In the context of this compound derivatives, microwave irradiation has been utilized to facilitate various transformations. For instance, a catalyst-free and additive-free method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has been established under microwave conditions. mdpi.com This tandem reaction proceeds via transamidation, nucleophilic addition, and condensation to afford the target compounds in good to excellent yields. mdpi.com

Catalyst-free protocols offer significant advantages in terms of cost, purity of products, and environmental impact. A notable example is the [4+2] cycloaddition reaction of α-cyano-β-methylenones with α,β-unsaturated aldehydes to produce highly functionalized benzenes under ambient, catalyst-free conditions. scispace.com The reaction of 2-benzoyl-3-phenylbut-2-enenitrile with cinnamaldehyde (B126680) proceeded efficiently to give the corresponding benzonitrile (B105546) derivative. scispace.com

Transition Metal-Mediated Syntheses (e.g., Iron Catalysis for Difunctionalization)

Transition metal-mediated reactions, particularly those involving iron, have gained prominence for the difunctionalization of alkenes. These reactions allow for the simultaneous introduction of two functional groups across a double bond, providing rapid access to complex molecular architectures.

Iron-catalyzed oxidative difunctionalization of alkenes has been developed for the synthesis of various functionalized molecules. beilstein-journals.org For example, an iron-catalyzed radical-mediated 1,2-alkylarylation of activated alkenes has been reported for the synthesis of 3,3-disubstituted oxindoles. beilstein-journals.org This process involves the generation of an alkyl radical which adds to the alkene, followed by an intramolecular cyclization.

More specifically related to nitriles, iron catalysis has been employed for the intermolecular 1,2-difunctionalization of alkenes. A method for the 1,2-alkylamination of alkenes with alkyl nitriles and amines, catalyzed by a combination of a silver salt and an iron Lewis acid, has been developed. researchgate.net This three-component reaction proceeds via C(sp³)–H oxidative radical functionalization to form a C-C and a C-N bond in a single step, yielding γ-amino alkyl nitriles. researchgate.net

The difunctionalization of alkenes is not limited to vicinal additions. "Walking" metal catalysis, where the metal catalyst migrates along the carbon chain, allows for functionalization at non-classical positions. rsc.org While much of the research has focused on palladium, the principles can be extended to other transition metals. These strategies open up new possibilities for the synthesis of complex derivatives from simple alkene starting materials, including those derived from this compound. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues focuses on developing methods that are more environmentally benign, safer, and more efficient than traditional approaches. Key strategies include the use of alternative catalysts, solvent-free reaction conditions, and energy-efficient technologies. Many of these green methodologies center around the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction used to produce α,β-unsaturated nitriles. niscpr.res.intandfonline.com

Solvent-Free and Aqueous Media Reactions

A primary goal of green chemistry is to reduce or eliminate the use of hazardous and volatile organic solvents. For the synthesis of compounds like this compound, several solvent-free and aqueous-based methods have been developed.

Grindstone Method: A notable solvent-free approach involves the "grindstone method," where reactants are ground together in a mortar and pestle. niscpr.res.in One study demonstrated the Knoevenagel condensation of aromatic aldehydes and malononitrile using a water extract of banana (WEB) as a catalyst at room temperature. niscpr.res.in This method is advantageous as it avoids organic solvents, often proceeds to completion in minutes, and allows for easy product isolation by simple filtration. niscpr.res.in

Solvent-Free Condensation: Other research has focused on solvent-free Knoevenagel condensations using benign catalysts like ammonium (B1175870) bicarbonate instead of toxic traditional catalysts such as pyridine (B92270) and piperidine. tandfonline.com This approach not only eliminates the solvent but also replaces hazardous reagents with safer alternatives. tandfonline.com A close analogue, 2-(4,5-dihydro-4-oxathiazol-2-yl)-3-phenylbut-2-enenitrile, has been prepared via a Knoevenagel condensation under solvent-free conditions, showcasing the viability of this method for related structures. researchgate.netresearchgate.net

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The Knoevenagel condensation has been successfully performed in water using catalysts like the ionic liquid [C4dabco][BF4] or Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O). rsc.orgijcps.org These reactions often proceed at room temperature with high yields, and the use of water as the medium simplifies the process, making it more environmentally friendly. rsc.org

Mechanochemical and Energy-Efficient Methods

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, offers a powerful solvent-free alternative. acs.orgbeilstein-journals.org

Ball-Milling: The synthesis of various nitriles, including α,β-unsaturated ones, has been achieved using planetary ball-milling techniques. acs.org This method can be performed in the open air, avoids flammable and toxic solvents, and can be catalyzed by recyclable polymers like poly(N-vinylimidazole), making it a metal-free and halogen-free process. acs.orgacs.org The dehydration of aldoximes to form nitriles, a key step in some synthetic routes, can be initiated by extended milling times. acs.org

Microwave Irradiation: Microwave-assisted synthesis is another energy-efficient technique that significantly reduces reaction times compared to conventional heating. mdpi.com Reactions that might take hours can often be completed in minutes, which also minimizes the potential for side-product formation. mdpi.com While some methods still require solvents like DMSO, the dramatic reduction in reaction time represents a key green advantage. mdpi.com

Benign and Reusable Catalysts

The development of non-toxic, efficient, and recyclable catalysts is a cornerstone of green synthetic chemistry.

Biocatalysts and Natural Extracts: The use of a water extract of banana (WEB) ash as a catalyst for the Knoevenagel condensation is a prime example of a green, economical, and efficient approach. niscpr.res.in The catalyst is derived from a renewable resource and operates effectively under solvent-free, room-temperature conditions. niscpr.res.in

Heterogeneous Nanocatalysts: Calcium ferrite (B1171679) (CaFe₂O₄) nanoparticles have been employed as a highly efficient, inexpensive, and reusable heterogeneous catalyst for the Knoevenagel condensation. orientjchem.org Being magnetic, these nanocatalysts can be easily separated from the reaction mixture using an external magnet, allowing for simple recovery and reuse without significant loss of activity. benthamdirect.com This avoids tedious workup procedures and the use of hazardous solvents for purification. orientjchem.org

Recyclable Polymer Catalysts: Poly(N-vinylimidazole) has proven to be an effective and highly recyclable heterogeneous catalyst for preparing nitriles from aldehydes under solvent-free ball-milling conditions. acs.org The catalyst can be recovered and reused multiple times without a significant drop in its catalytic efficiency, which is both economically and environmentally beneficial. acs.orgacs.org

The table below summarizes research findings for various green synthetic methods applicable to this compound and its analogues.

Table 1: Green Catalytic Systems for the Synthesis of α,β-Unsaturated Nitriles via Knoevenagel Condensation

| Catalyst | Reactants | Reaction Conditions | Time | Yield (%) | Reference |

| Water Extract of Banana (WEB) | Aromatic Aldehydes, Malononitrile | Grindstone, Room Temp., Solvent-free | 4-10 min | 88-93% | niscpr.res.in |

| Calcium Ferrite (CaFe₂O₄) NPs | Carbonyl Compounds, Active Methylene Substrate | Stirring, Solvent-free | Short | Excellent | orientjchem.org |

| [C₄dabco][BF₄] Ionic Liquid | Aldehydes, Active Methylene Compounds | Water, Room Temp. | Short | up to 100% | rsc.org |

| Ammonium Bicarbonate | Benzaldehydes, Malonic Acid | Solvent-free, Heat | N/A | Good | tandfonline.com |

| Ni(NO₃)₂·6H₂O (5 mol%) | Benzaldehydes, Malononitrile | Water, Room Temp. | 10 min | ~90% | ijcps.org |

| Poly(N-vinylimidazole) (PVIm) | Aldehydes, NH₂OH·HCl | Ball-milling, Room Temp., Solvent-free | N/A | Good to High | acs.orgacs.org |

Reactivity and Mechanistic Investigations of 3 Phenylbut 2 Enenitrile

Isomerization Dynamics and Selectivity

The geometry of the double bond in 3-phenylbut-2-enenitrile (B6260871) gives rise to E and Z isomers. The interconversion between these stereoisomers is a critical aspect of its reactivity, influenced by various mechanistic pathways and external factors.

E → Z Isomerization Mechanisms

The isomerization of this compound from the thermodynamically more stable E-isomer to the less stable Z-isomer can be induced through several mechanisms, primarily photochemical and thermal.

Photochemical Isomerization: This process involves the absorption of light, which excites the π-electrons of the double bond to a higher energy state (π* orbital). In this excited state, the barrier to rotation around the carbon-carbon bond is significantly reduced, allowing for interconversion between the E and Z forms. Upon relaxation back to the ground state, a mixture of both isomers is typically obtained. The final ratio of isomers depends on the wavelength of light used and the quantum yields of the forward and reverse reactions. For related α,β-unsaturated compounds, visible light in the presence of a photosensitizer is often employed to facilitate this transformation. mdpi.comnih.govmdpi.com The general mechanism involves the formation of a triplet state, which has a longer lifetime and allows for efficient isomerization. nih.gov

Thermal Isomerization: In the absence of light, isomerization can occur at elevated temperatures. This process typically proceeds through a transition state where the p-orbitals of the double bond are twisted 90° relative to each other. This requires overcoming a significant energy barrier, corresponding to the strength of the π-bond. The equilibrium at a given temperature will favor the thermodynamically more stable isomer, which for this compound is generally the E-isomer due to reduced steric hindrance between the phenyl and methyl groups.

Influence of Substituent Effects on Stereoselectivity

The stereochemical outcome of reactions involving this compound, or its synthesis, is significantly influenced by the nature of substituents on the aromatic ring and the alkyl chain. While specific studies on this compound are limited, general principles from related systems like the Horner-Wadsworth-Emmons (HWE) reaction can be applied. The HWE reaction is a common method for synthesizing α,β-unsaturated nitriles with control over the double bond geometry. researchgate.netchem-station.comnih.gov

The electronic properties of substituents on the phenyl group can affect the stability of intermediates and transition states during synthesis or isomerization. Electron-donating groups can increase the electron density of the π-system, potentially lowering the energy required for isomerization. Conversely, electron-withdrawing groups can have the opposite effect.

Steric hindrance plays a crucial role in determining the favored isomer. In this compound, the E-isomer is generally more stable because the larger phenyl and methyl groups are on opposite sides of the double bond, minimizing steric strain. In synthetic methods like the HWE reaction, the choice of phosphonate (B1237965) reagent and reaction conditions can be tuned to favor the formation of either the E or Z isomer. For instance, the Still-Gennari modification of the HWE reaction employs electron-withdrawing groups on the phosphonate to favor the formation of Z-olefins. youtube.com

| Substituent on Phenyl Ring | Electronic Effect | Predicted Influence on E:Z Ratio (Thermodynamic) |

|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating | Slight decrease in E isomer preference |

| -CH₃ (Methyl) | Electron-donating (weak) | Minimal effect |

| -H (Hydrogen) | Neutral | Baseline E:Z ratio |

| -Cl (Chloro) | Electron-withdrawing (inductive) | Slight increase in E isomer preference |

| -NO₂ (Nitro) | Electron-withdrawing | Increase in E isomer preference |

Environmental and Catalytic Factors Affecting Isomerization

The rate and extent of E ↔ Z isomerization can be influenced by the reaction environment and the presence of catalysts.

Solvent Effects: The polarity of the solvent can affect the energy of the ground and transition states of the isomerization process. Polar solvents may stabilize a more polar transition state, thus lowering the activation energy for isomerization.

Catalytic Isomerization: Both acids and metals can catalyze the isomerization of alkenes.

Acid Catalysis: Protic or Lewis acids can protonate the nitrile nitrogen or coordinate to it, which can facilitate rotation around the C=C bond through a carbocation-like intermediate. acs.orgnih.gov

Metal Catalysis: Transition metals such as palladium, rhodium, ruthenium, and cobalt can catalyze alkene isomerization through various mechanisms, often involving the formation of metal-hydride species or π-allyl complexes. nih.govresearchgate.netacs.orgacs.orgrsc.org These catalysts can provide a lower energy pathway for the interconversion of E and Z isomers, often leading to a thermodynamic mixture of isomers.

Functional Group Transformations of the Nitrile Moiety

The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations, including reduction and hydrolysis.

Reduction Pathways of Nitriles

The reduction of the nitrile group can lead to either primary amines or aldehydes, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce nitriles to primary amines. The reaction proceeds via the addition of hydride ions to the carbon-nitrogen triple bond.

Partial Reduction to Aldehydes: A particularly useful transformation is the partial reduction of nitriles to aldehydes. This can be achieved using sterically hindered and less reactive hydride reagents such as diisobutylaluminium hydride (DIBAL-H). adichemistry.comwikipedia.orgmasterorganicchemistry.comresearchgate.net The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The initial reduction forms an imine-aluminum complex, which is stable at low temperatures. Subsequent hydrolysis of this intermediate yields the corresponding aldehyde. In the case of this compound, this reaction would be expected to preserve the carbon-carbon double bond.

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 1. Diethyl ether or THF 2. H₂O workup | 3-phenylbut-2-en-1-amine |

| Diisobutylaluminium hydride (DIBAL-H) | 1. Toluene or hexane, -78 °C 2. H₂O or mild acid workup | 3-phenylbut-2-enal |

Hydrolysis and Hydration Reactions of Nitriles

The nitrile group can be converted to a carboxylic acid or an amide through hydrolysis or hydration.

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. chemistrysteps.comlibretexts.orgacademyart.eduorganicchemistrytutor.comgoogleapis.comresearchgate.netnih.gov

Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Nucleophilic attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon. The resulting intermediate is protonated by water to form an amide, which is then hydrolyzed under the basic conditions to a carboxylate salt. youtube.com Acidification in a separate step yields the carboxylic acid.

Hydration to Amides: The hydration of nitriles to amides is a valuable transformation that can be achieved using various catalytic systems, often under milder conditions than full hydrolysis. researchgate.net Metal catalysts, particularly those based on ruthenium, gold, and platinum, are effective for this transformation. google.comrsc.orgacs.orgkisti.re.krresearchgate.netrsc.orgorganic-chemistry.orgacs.org These catalysts work by activating the nitrile group towards nucleophilic attack by water. The reaction can often be stopped at the amide stage without proceeding to the carboxylic acid.

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Acid-catalyzed Hydrolysis | H₃O⁺ (e.g., aq. H₂SO₄ or HCl), heat | 3-phenylbut-2-enoic acid |

| Base-catalyzed Hydrolysis | 1. OH⁻ (e.g., aq. NaOH or KOH), heat 2. H₃O⁺ workup | 3-phenylbut-2-enoic acid |

| Catalytic Hydration | Metal catalyst (e.g., Ru, Au, Pt), H₂O | 3-phenylbut-2-enamide |

Nucleophilic Additions to the Nitrile Group

The nitrile group (C≡N) in this compound, much like a carbonyl group, possesses an electrophilic carbon atom due to the polarization of the carbon-nitrogen triple bond. This inherent electrophilicity makes it susceptible to nucleophilic attack. Strong, anionic nucleophiles can add directly to the C≡N bond, leading to the formation of an intermediate imine salt. This intermediate can then be protonated and may undergo further reactions upon work-up with dilute acid. libretexts.org Weaker, neutral nucleophiles generally require activation of the nitrile group, typically through protonation by an acid catalyst, which enhances the electrophilicity of the carbon atom. libretexts.org

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily add to the nitrile carbon of molecules like this compound. libretexts.orglibretexts.orgunizin.orgmasterorganicchemistry.com This reaction initially forms an imine anion, which upon aqueous work-up, hydrolyzes to yield a ketone. libretexts.orglibretexts.orgunizin.org For instance, the reaction of a nitrile with a Grignard reagent, followed by hydrolysis, is a standard method for ketone synthesis. libretexts.orglibretexts.orgunizin.org

The general mechanism for the addition of a Grignard reagent to a nitrile is as follows:

Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a new carbon-carbon bond and generating an imine salt intermediate. masterorganicchemistry.com

Hydrolysis: Subsequent treatment with aqueous acid protonates the imine salt to form an imine, which is then hydrolyzed to the corresponding ketone. masterorganicchemistry.com

Another significant nucleophilic addition to the nitrile group is reduction. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) results in the reduction of the nitrile to a primary amine. libretexts.orglibretexts.org This transformation occurs via two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine. libretexts.org

Conjugate Addition Reactions of this compound and its Derivatives

This compound is an α,β-unsaturated nitrile, making it an excellent Michael acceptor. The Michael addition, a type of conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated compound. The reaction is driven by the formation of a more stable σ-bond at the expense of a π-bond. The electron-withdrawing nature of the cyano group in this compound polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

The general mechanism for the Michael addition involves the following steps:

Formation of the Nucleophile: A base abstracts an acidic proton from the Michael donor (e.g., a compound with an active methylene (B1212753) group like a malonate ester or a β-ketoester) to generate a resonance-stabilized carbanion (enolate).

Nucleophilic Attack: The generated carbanion attacks the β-carbon of the α,β-unsaturated nitrile.

Protonation: The resulting enolate intermediate is then protonated to yield the final 1,4-adduct.

A variety of nucleophiles can participate in Michael additions with α,β-unsaturated nitriles, including enolates derived from ketones, esters, and other nitriles, as well as softer nucleophiles like amines and thiols. These reactions are highly valuable for the formation of new carbon-carbon and carbon-heteroatom bonds.

For example, the reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones in the presence of a base like sodium methoxide (B1231860) proceeds via a regioselective Michael addition to the carbon-carbon double bond, leading to the formation of polyfunctional δ-diketones. chemistrysteps.comucalgary.ca Although this specific example does not use this compound as the acceptor, it illustrates the general reactivity pattern of α,β-unsaturated systems in Michael additions.

The reaction would likely proceed through the activation of a halogenating agent by a Lewis base. This activated complex would then deliver a halide ion to the β-position of the this compound, with subsequent trapping of the resulting enolate. The specific regiochemistry and stereochemistry of such a reaction would be influenced by the nature of the Lewis base, the halogen source, the substrate, and the reaction conditions.

Spectroscopic and Computational Characterization in 3 Phenylbut 2 Enenitrile Research

Advanced Spectroscopic Methodologies for Structural and Stereochemical Elucidation

Spectroscopic techniques provide the foundational data for understanding the molecular architecture of 3-phenylbut-2-enenitrile (B6260871). Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are particularly crucial in distinguishing between its geometric isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed stereochemical analysis of this compound, allowing for the differentiation and quantification of its E and Z isomers. acs.orgthieme-connect.de The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule provide a clear fingerprint for each isomer.

For the (E)-isomer of this compound, the proton NMR (¹H NMR) spectrum in deuterated chloroform (B151607) (CDCl₃) typically shows the vinylic proton at approximately 5.62 ppm as a quartet, and the methyl protons at around 2.47 ppm as a doublet. acs.org In contrast, the (Z)-isomer displays the vinylic proton at a slightly upfield position, around 5.40 ppm as a singlet, with the methyl protons appearing at approximately 2.28 ppm. thieme-connect.de These distinct chemical shifts are a direct consequence of the different spatial arrangements of the phenyl and cyano groups relative to the double bond, which influences the local electronic environment of the nuclei.

Carbon-13 NMR (¹³C NMR) further supports the structural assignment. The chemical shift difference between the β- and α-carbons of the alkene (Δδ) has been correlated with the photostationary state Z/E selectivity, indicating that selectivity increases with the electron deficiency of the β-carbon. acs.org This highlights how electronic polarization within the molecule influences its isomeric stability and reactivity. acs.org

Kinetic analyses of E to Z isomerization can also be monitored using ¹H NMR, providing insights into the reaction dynamics and equilibrium ratios of the isomers under specific conditions. nih.gov For instance, studies have determined Z:E ratios by integrating the respective signals in the ¹H NMR spectrum, revealing selectivities as high as 91:9 for the (Z)-isomer under certain photocatalytic conditions. acs.org

Table 1: Comparative ¹H NMR Data for (E)- and (Z)-3-phenylbut-2-enenitrile This table presents typical ¹H NMR chemical shifts for the geometric isomers of this compound, aiding in their stereochemical identification.

| Isomer | Vinylic Proton (H2) δ (ppm) | Methyl Protons (H4) δ (ppm) | Phenyl Protons δ (ppm) |

|---|---|---|---|

| (E)-3-phenylbut-2-enenitrile | 5.62 (q, J = 1.1 Hz) | 2.47 (d, J = 1.1 Hz) | 7.40-7.48 (m) |

| (Z)-3-phenylbut-2-enenitrile | 5.40 (s) | 2.28 (t, J = 1.7 Hz) | 7.42-7.68 (m) |

Data sourced from multiple studies and may show slight variations based on experimental conditions. acs.orgthieme-connect.de

High-Performance Liquid Chromatography (HPLC) is a vital analytical technique for accurately determining the ratio of E and Z isomers of this compound in a mixture. acs.org This method is particularly useful for monitoring the progress and outcome of isomerization reactions, where precise quantification of each stereoisomer is essential. acs.orgwalshmedicalmedia.com

The separation of isomers by HPLC is typically achieved using a chiral column, although for geometric isomers, a standard reversed-phase column (like C8 or C18) can be effective. walshmedicalmedia.comnih.gov The choice of mobile phase, often a mixture of solvents like methanol (B129727) and water or n-hexane and isopropanol, is optimized to achieve baseline separation of the isomer peaks. walshmedicalmedia.comnih.govscispace.com The separated isomers are then detected by a UV detector, as the phenyl group in this compound absorbs UV light. nih.govbeilstein-journals.org

In studies of photocatalytic isomerization, HPLC analysis has been used to determine the Z:E ratios at the photostationary state. acs.org For example, under specific catalytic conditions, the ratio of isomers can be precisely measured, providing quantitative data on the selectivity of the reaction. acs.org The retention times of the E and Z isomers will differ, allowing for their individual quantification by integrating the area under each peak in the chromatogram. This quantitative data is crucial for understanding the factors that influence the isomerization process, such as catalyst type, temperature, and irradiation time. acs.org

Computational Chemistry and Quantum Chemical Studies

Computational chemistry offers a powerful lens to investigate the properties and reactivity of this compound at a molecular level, providing insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like this compound. scispace.commdpi.com DFT calculations can provide valuable information about the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and other electronic properties that govern the molecule's reactivity and spectroscopic behavior. scispace.comresearchgate.net

By calculating the electronic structure, researchers can understand how substituents and stereochemistry influence the molecule's properties. For instance, DFT can be used to analyze the electronic effects of different groups attached to the phenyl ring or the butenenitrile backbone, shedding light on trends observed in experimental data. researchgate.netrsc.org These calculations help in rationalizing the observed reactivity in various chemical transformations. researchgate.net The reliability of DFT results has led to its broad application in chemistry for predicting molecular properties. mdpi.com

Computational modeling is an invaluable tool for probing the reaction mechanisms involving this compound. By simulating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most likely reaction pathways. nih.govrsc.org

For example, in photocatalytic isomerization reactions, computational studies can help elucidate the nature of the excited states (singlet or triplet) and the mechanism of energy transfer from the photocatalyst to the alkene. acs.org These models can explain the observed selectivity for one isomer over the other by comparing the activation barriers for the different pathways. acs.org

In cycloaddition reactions, computational modeling can be used to understand the stereochemical outcome by analyzing the transition state structures. rsc.org For instance, in a [3+2] annulation reaction, the model can predict which face of the molecule is more likely to be attacked by the incoming reagent, thus explaining the observed diastereoselectivity. rsc.org

Conformational analysis, often aided by computational methods, is crucial for understanding the steric effects that influence the geometry and reactivity of this compound. A key steric interaction in this molecule is the A¹,³ strain (also known as allylic strain), which arises from the interaction between substituents on the double bond and an allylic substituent. wikipedia.org

In this compound, A¹,³ strain can occur between the methyl group (at C3) and the ortho-protons of the phenyl ring. acs.org This steric clash can influence the torsional angle between the phenyl ring and the alkene plane. Computational analysis has demonstrated that this aryl-alkene torsional preorganization has a clear effect on the photostationary composition during isomerization. acs.org

The magnitude of the A¹,³ strain is dependent on the size of the substituents. wikipedia.org By computationally modeling different conformers and calculating their relative energies, researchers can predict the most stable conformation and how steric hindrance will direct the approach of reagents in a chemical reaction. github.io This understanding is critical for explaining and predicting the stereoselectivity of reactions involving this compound. acs.org

Role of 3 Phenylbut 2 Enenitrile As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

3-Phenylbut-2-enenitrile (B6260871) stands out as a valuable and versatile precursor in the assembly of intricate molecular architectures. Its unique combination of a nitrile group, a carbon-carbon double bond, and a phenyl ring provides multiple reactive sites for a variety of chemical transformations. This allows for its strategic incorporation into diverse synthetic pathways, leading to the formation of complex and functionally rich organic compounds.

Construction of Polysubstituted Aromatic Systems

The strategic use of this compound and its derivatives facilitates the construction of highly substituted aromatic rings, a common motif in pharmaceuticals and materials science. The order of reactions is critical in the synthesis of these systems to ensure the desired substitution pattern. libretexts.orglibretexts.orgopenstax.org Planning such syntheses often involves a retrosynthetic approach, where the target molecule is conceptually broken down into simpler precursors. libretexts.orglibretexts.orgopenstax.org

Key reactions for introducing substituents onto an aromatic ring, which can be influenced by the groups already present from a precursor like this compound, include:

Nitration: Introduction of a nitro group (-NO2) using nitric acid and sulfuric acid. libretexts.orglibretexts.orgopenstax.org

Halogenation: Introduction of bromine or chlorine using reagents like Br2/FeBr3 or Cl2/FeCl3. libretexts.orglibretexts.orgopenstax.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. fiveable.me

Sulfonation: Introduction of a sulfonic acid group (-SO3H) with SO3/H2SO4. libretexts.org

The directing effects of the substituents are paramount. Activating groups direct new substituents to the ortho and para positions, while deactivating groups direct them to the meta position. fiveable.me For instance, in the synthesis of 4-bromo-2-nitrotoluene (B1266186) from benzene, a potential strategy involves the nitration of p-bromotoluene, where the activating methyl group directs the nitro group to the ortho position. libretexts.orglibretexts.orgopenstax.org

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, making their synthesis a key area of organic chemistry. researchgate.netkit.edumdpi.com this compound serves as a valuable starting material for constructing a variety of these ring systems. scholaris.carsc.org

One notable application is in the synthesis of fused heterocyclic derivatives. For example, 2-(4,5-dihydro-4-oxothiazol-2-yl)-3-phenylbut-2-enenitrile, prepared from the Knoevenagel condensation of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile and acetophenone (B1666503), is a versatile intermediate. researchgate.netscispace.com This compound can further react with various reagents to yield complex fused systems. researchgate.netscispace.com

The reactivity of the nitrile and the double bond in this compound allows for its participation in cyclization reactions to form diverse heterocyclic scaffolds. These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

Formation of Carbocycles and Oxacycles

Beyond aromatic and heterocyclic systems, this compound is also implicated in the synthesis of carbocycles and oxacycles. Through domino cyclizations involving metallated α-halonitriles, it is possible to construct these ring systems. duq.edu The conjugate addition-alkylation of related α,β-unsaturated nitriles can generate highly substituted alkenenitriles, which are precursors to various cyclic structures. duq.edu

Design and Synthesis of Advanced Analogues and Derivatives of this compound

The core structure of this compound provides a scaffold for the design and synthesis of advanced analogues with tailored properties. By modifying the phenyl ring, the nitrile group, or the butenenitrile backbone, chemists can create a library of compounds for various applications.

For instance, derivatives of this compound have been explored in the development of norendoxifen (B10796928) analogues. These compounds are designed to have dual activity as aromatase inhibitors and estrogen receptor modulators. nih.gov The synthesis of these analogues often involves McMurry cross-coupling reactions to construct the core stilbene-like structure. nih.gov

Another example involves the synthesis of 3-alkylideneoxindole derivatives. A palladium(II)-catalyzed domino C–H addition/Heck reaction has been developed for the stereoselective synthesis of these compounds, where a derivative of this compound is formed in the process. rsc.org

The table below showcases some examples of synthesized derivatives and their precursors.

| Precursor(s) | Reagents and Conditions | Product | Reference |

| 4,4'-Dihydroxybenzophenone, 2-Iodoacetamide, Propiophenone | 1. Alkylation 2. McMurry cross-coupling | (E,Z)-Norendoxifen analogue with "A" ring hydroxylation | nih.gov |

| 4-Hydroxybenzophenone, Propiophenone, 2-Iodoacetamide, LiAlH4 | 1. McMurry cross-coupling 2. Alkylation 3. Reduction | Norendoxifen analogue without "B" ring hydroxyl group | nih.gov |

| 2-(4,5-Dihydro-4-oxothiazol-2-yl)acetonitrile, Acetophenone | Knoevenagel condensation | 2-(4,5-Dihydro-4-oxothiazol-2-yl)-3-phenylbut-2-enenitrile | researchgate.net |

Retrosynthetic Analysis Integrating this compound Synthons

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comlkouniv.ac.inucoz.com This process involves identifying key bond disconnections that correspond to reliable chemical reactions. lkouniv.ac.in

In the context of this compound, its structure can be recognized as a key synthon—an idealized fragment resulting from a disconnection. lkouniv.ac.in When a target molecule contains a polysubstituted aromatic ring or a specific heterocyclic system, a retrosynthetic disconnection might lead back to a this compound derivative as a key intermediate. scispace.comresearchgate.net

The planning of multistep syntheses, particularly for substituted aromatic compounds, heavily relies on this backward-looking approach. libretexts.orglibretexts.orgopenstax.org The choice of which bond to disconnect first is crucial and is guided by the directing effects of the substituents and the reliability of the corresponding forward reaction. libretexts.orglibretexts.orgopenstax.org For example, the synthesis of a complex molecule might be simplified by recognizing a pattern that can be formed through a reaction involving a this compound synthon, such as a Michael addition followed by an intramolecular cyclization.

Future Research Directions and Emerging Trends in 3 Phenylbut 2 Enenitrile Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

A primary objective in modern synthetic chemistry is the development of catalytic systems that offer high levels of selectivity, thereby minimizing waste and improving efficiency. For 3-phenylbut-2-enenitrile (B6260871), future research will likely focus on catalysts that can precisely control stereochemistry and regioselectivity.

The pursuit of enantiomerically pure compounds is a significant driver of catalyst innovation. Research into asymmetric catalysis for the synthesis and transformation of this compound is an emerging trend. This includes the design of novel chiral catalysts, such as metal complexes and organocatalysts, capable of inducing high stereoselectivity. For instance, rhodium-based catalysts have proven effective in stereoselective amination and aziridination reactions, suggesting their potential for developing chiral variants of this compound derivatives. orgsyn.org The development of dual-catalyst systems, combining a thiourea (B124793) catalyst with a silyl (B83357) triflate, has shown success in the enantioselective multicomponent synthesis of other complex molecules, a strategy that could be adapted for reactions involving this compound. harvard.edu

Furthermore, advancements in photocatalysis present new opportunities. While achieving high enantioselectivity in photochemical reactions remains a challenge, the development of novel photocatalysts, such as specialized iridium complexes or benzophenones, could enable new types of stereoselective transformations involving the nitrile or alkene functionalities of the molecule. researchgate.net

| Catalyst Class | Potential Application | Key Advantage | Reference Example |

|---|---|---|---|

| Chiral Rhodium Complexes | Asymmetric hydrogenation or amination of the alkene | High levels of chiral induction in C-H amination and aziridination reactions. orgsyn.org | Rh₂(S)-4-Br-nttl}₄ |

| Dual H-bond Donor Organocatalysts | Enantioselective multicomponent reactions | Controls stereoselectivity through specific molecular recognition and H-bonding. harvard.edu | Aryl-pyrrolidino-thiourea |

| Photocatalysts | [2+2] cycloadditions or radical additions | Access to unique reaction pathways via light-induced energy transfer. researchgate.net | Iridium(III) phenylpyridines |

| Platinum-based Catalysts | Enyne metathesis and subsequent aromatization reactions. researchgate.net | Dual catalytic roles for complex transformations in a single step. researchgate.net | PtBr₂ |

Exploration of New Reaction Pathways and Transformations

Beyond established reactions, the discovery of novel transformations for this compound is crucial for expanding its synthetic utility. A significant area of future research lies in its use as a building block in multicomponent reactions (MCRs). MCRs, which combine three or more reagents in a single operation, offer a highly efficient route to complex molecular scaffolds. nih.gov The Betti reaction, a classic three-component reaction involving a phenol, an aldehyde, and an amine, exemplifies how MCRs can construct congested stereocenters, a strategy that could be adapted to incorporate the unique structure of this compound. nih.gov

Another promising frontier is the application of cycloaddition reactions. The conjugated system of this compound makes it a candidate for various cycloadditions, potentially leading to the synthesis of complex cyclic and heterocyclic systems. Research into [3+2] cycloadditions, similar to those used with conjugated nitrodienes, could yield novel five-membered heterocyclic structures. mdpi.com The development of efficient one-pot syntheses for pyran-annulated systems using organobase catalysts in three-component reactions also highlights a pathway that could be explored with nitrile-containing substrates. researchgate.netresearchgate.net

The unique electronic properties of the nitrile group also invite exploration into transition-metal-catalyzed cross-coupling and annulation reactions. For instance, the Larock annulation has been used effectively in the synthesis of certain natural products and could be investigated for constructing novel ring systems fused to the this compound core. researchgate.net

Advanced Computational Insights for Predictive Synthesis

The synergy between experimental and computational chemistry is becoming indispensable for modern synthetic planning. Advanced computational modeling provides powerful tools to predict reaction outcomes, elucidate mechanisms, and design more effective catalysts and reaction conditions.

For this compound, Density Functional Theory (DFT) calculations can be employed to model transition states for its various potential reactions. This allows for the rationalization of observed stereoselectivities and the prediction of the most favorable reaction pathways. Computational studies have successfully identified key non-covalent interactions, such as hydrogen bonding and dispersive forces, that govern enantioselectivity in catalytic reactions, providing a roadmap for designing more effective catalysts. harvard.edu

Furthermore, Molecular Electron Density Theory (MEDT) offers a framework for understanding the reactivity of molecules in processes like cycloadditions. mdpi.com Applying MEDT to this compound could predict its behavior in Diels-Alder or other pericyclic reactions, guiding the experimental design for the synthesis of new cyclic adducts. These computational approaches reduce the trial-and-error inherent in synthetic chemistry, accelerating the discovery of novel and efficient transformations.

| Computational Method | Area of Application | Predicted Parameters | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Catalyst design and mechanistic studies | Transition state energies, reaction barriers, non-covalent interactions | harvard.edu |

| Molecular Electron Density Theory (MEDT) | Cycloaddition reactions | Reactivity indices, reaction feasibility, regioselectivity | mdpi.com |

| ADME/PASS Simulation | Pharmacokinetics and biological activity prediction | Absorption, distribution, metabolism, excretion properties; potential biological targets | mdpi.com |

Integration of this compound into Total Synthesis Strategies

The ultimate demonstration of a building block's utility is its successful incorporation into the total synthesis of complex, biologically active molecules, particularly natural products. nih.gov The structural features of this compound—a phenyl group, a conjugated nitrile, and a modifiable double bond—make it a potentially valuable precursor in sophisticated synthetic campaigns.

Future research will likely see the strategic use of this compound in divergent synthesis strategies. This approach uses a common intermediate to generate a library of structurally related natural products or their analogues, which is highly valuable for medicinal chemistry and structure-activity relationship studies. researchgate.net The functionality present in this compound allows for multiple points of diversification, making it an ideal candidate for such a synthetic approach.

Key reactions that are hallmarks of natural product synthesis, such as the Kulinkovich reaction or Cadiot-Chodkiewicz coupling, could be employed to transform this compound into more complex intermediates en route to a final target. researchgate.net The goal of total synthesis is not merely to replicate a natural structure but also to create routes that allow for the synthesis of analogues with potentially improved properties. nih.gov The integration of this compound into these synthetic endeavors would solidify its importance as a versatile tool for accessing novel and complex chemical space.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-phenylbut-2-enenitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via condensation of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile with acetophenone under basic conditions. Optimization involves solvent selection (e.g., ethanol or methanol), controlled heating (60–80°C), and monitoring via TLC or HPLC for intermediate formation. Catalytic bases like piperidine or ammonium acetate improve yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use - and -NMR to confirm the α,β-unsaturated nitrile structure (e.g., vinyl proton coupling constants at δ 6.5–7.5 ppm). IR spectroscopy identifies the nitrile stretch (~2200 cm). Mass spectrometry (EI-MS) verifies molecular ion peaks (e.g., [M+H]) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths and angles. Software like Mercury visualizes electron density maps and displacement parameters, while WinGX or ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

Advanced Research Questions

Q. What strategies address contradictions in reactivity studies of this compound with electrophilic reagents?

- Methodological Answer : Conflicting reactivity data (e.g., with aryl diazonium salts vs. aldehydes) require mechanistic analysis. Use DFT calculations (Gaussian or ORCA) to compare frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Experimental validation via -NMR kinetics under controlled pH and temperature resolves discrepancies .

Q. How can computational methods predict the bioactivity of this compound derivatives against cancer cell lines?

- Methodological Answer : Molecular docking (AutoDock Vina) screens derivatives against targets like EGFR or tubulin. MD simulations (GROMACS) assess binding stability. Validate predictions via in vitro assays (e.g., MTT on MCF-7, NCI-H460, and SF-268 cell lines) with IC calculations using GraphPad Prism .

Q. What experimental design principles ensure reproducibility in anti-tumor evaluations of this compound analogs?

- Methodological Answer : Include positive controls (e.g., doxorubicin), triplicate technical replicates, and blinded cell viability assessments. Adhere to NIH/WHO guidelines for cell culture (e.g., passage number <20). Statistical significance (p < 0.05) requires ANOVA with post-hoc Tukey tests, reported with standard deviations ≤10% .

Q. How do steric and electronic effects influence the compound’s participation in [4+2] cycloadditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.